3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Overview
Description
The compound 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a heterocyclic structure that has been the subject of various synthetic strategies due to its potential biological activities, particularly as an angiotensin converting enzyme (ACE) inhibitor . The interest in this compound is evident from the efforts to synthesize it and its derivatives, as well as to study its chemical and physical properties.
Synthesis Analysis
The synthesis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one derivatives has been achieved through different methods. One approach involves the reductive amination of 2,3,4,5-tetrahydro-1H-1-benzazepine-2,3-dione with L-amino acid derivatives, leading to a series of compounds with ACE inhibitory activity . Another method describes a versatile synthesis of 2-substituted 4-amino derivatives through intramolecular amide bond formation from intermediate amino acids, which can be obtained by reductive alkylation or amination . Additionally, the racemic form of the compound has been synthesized and resolved into its enantiomers using a chiral crystallization-induced method .
Molecular Structure Analysis
The molecular structure of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one and its derivatives has been explored through various analytical techniques. X-ray crystallography has been used to define the structure of these compounds, revealing that the benzazepine ring system is rigid and adopts a similar conformation across different derivatives . This rigidity and conformation are important for the biological activity of the compounds, as they may influence the interaction with biological targets such as ACE.
Chemical Reactions Analysis
The chemical behavior of benzazepine derivatives has been reported, with some compounds undergoing spontaneous transformation into different forms under certain conditions . For example, 3-phenyl-3-(2-aminoethyl)phthalide can transform into 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones, which can then undergo dehydration to form dihydro derivatives . These reactions highlight the reactivity and versatility of the benzazepine ring system.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one derivatives have been studied to understand their stability, solubility, and potential as drug candidates. The constrained dipeptide mimic, a derivative of the benzazepine ring system, was synthesized with a high overall yield, and its conformation was analyzed using 1H NMR data, suggesting that these compounds have a consistent and rigid conformation . This rigidity could be advantageous in drug design, as it may contribute to the specificity and potency of the compounds.
Scientific Research Applications
1. Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Application Summary: 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- Methods of Application: Synthetic approaches for the synthesis of versatile 1,2,4-triazole heterocycles using 3-amino-1,2,4-triazole have been developed . 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .
- Results or Outcomes: This review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
2. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors
- Application Summary: A small library of 3-amino-1,2,4-triazine derivatives has been designed, synthesized, and characterized for their PDK inhibitory activity using in silico, in vitro, and in vivo assays .
- Methods of Application: Biochemical screenings showed that all synthesized compounds are potent and subtype-selective inhibitors of PDK . Molecular modeling studies revealed that a lot of ligands can be properly placed inside the ATP-binding site of PDK1 .
- Results or Outcomes: 2D and 3D cell studies revealed their ability to induce cancer cell death at low micromolar doses, being extremely effective against human pancreatic KRAS mutated cancer cells . Preliminary in vivo studies performed on a highly aggressive and metastatic Kras-mutant solid tumor model confirm the ability of the most representative compound 5i to target the PDH/PDK axis in vivo .
3. Preparation of Constrained Amino Acids
- Application Summary: Substituted 3 H -2-benzazepin-3-ones are used for the preparation of constrained amino acids – scaffolds, which play an important role in the design of very potent opioid receptor antagonists .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: Opioid peptidomimetics derived from this heterocycle are used for pain treatment .
4. Anti-Cancer Agents
- Application Summary: A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity .
- Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
5. Physiological Activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles
- Application Summary: Compounds containing 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indolyl scaffold have been shown to exhibit a broad spectrum of pharmacological activity and hold interest for medicinal chemistry .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: These investigations can result in both the creation of novel original drugs and new applications of known therapeutics .
6. NMDA Receptor Imaging
- Application Summary: A series of 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo annulen-7-amine analogues were synthesized for the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR) .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
4. Anti-Cancer Agents
- Application Summary: A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity .
- Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
5. Physiological Activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles
- Application Summary: Compounds containing 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indolyl scaffold have been shown to exhibit a broad spectrum of pharmacological activity and hold interest for medicinal chemistry .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: These investigations can result in both the creation of novel original drugs and new applications of known therapeutics .
6. NMDA Receptor Imaging
- Application Summary: A series of 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo annulen-7-amine analogues were synthesized for the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
properties
IUPAC Name |
3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAKXRGQXZRTQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403254 | |
Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one | |
CAS RN |
86499-35-6 | |
Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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